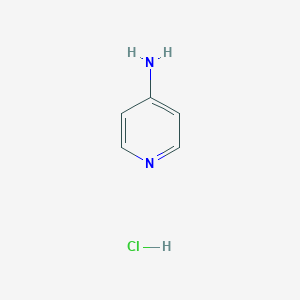

4-Aminopyridine hydrochloride

描述

呋喃-2(5H)-酮,也称为2(5H)-呋喃酮,是一种含有五元内酯环结构的杂环有机化合物。它是有机合成中的多功能中间体,存在于各种天然产物和生物活性化合物中。该化合物以其多样的化学反应性和在众多药物、农用化学品和精细化学品中的存在而闻名。

准备方法

合成路线和反应条件

呋喃-2(5H)-酮可以通过几种方法合成。 一种常见的方法是使用过氧化氢在催化量的铬(VI)或钼(VI)化合物存在下氧化糠醛 。 另一种方法包括使用过氧单硫酸钾作为唯一氧化剂,水作为溶剂氧化呋喃,使该过程具有实用性和工业适用性 。

工业生产方法

呋喃-2(5H)-酮的工业生产通常涉及糠醛的催化氧化,糠醛是一种生物质来源的化合物。 该过程可以使用各种催化剂进行,包括金属硫属化物,如硫化铜、硫化锌和硫化铅,这些催化剂提供高选择性和转化率 。

化学反应分析

反应类型

呋喃-2(5H)-酮经历几种类型的化学反应,包括:

氧化: 它可以被氧化生成5-羟基-2(5H)-呋喃酮,这是许多生物活性化合物中的关键中间体.

还原: 5-羟基-2(5H)-呋喃酮的选择性加氢脱氧生成γ-丁内酯,为石油基工艺提供了可持续的替代方案.

取代: 它可以参与取代反应,形成具有不同官能团的各种衍生物。

常用试剂和条件

还原: 钯或镍等金属催化剂通常用于还原反应.

主要生成产物

5-羟基-2(5H)-呋喃酮: 通过氧化反应形成.

γ-丁内酯: 通过选择性加氢脱氧产生.

科学研究应用

Treatment of Neurological Disorders

4-AP has been extensively studied for its therapeutic potential in conditions characterized by impaired neuronal transmission, such as:

- Multiple Sclerosis (MS) : 4-AP improves conduction in demyelinated axons, alleviating symptoms associated with MS by enhancing neurotransmitter release at the neuromuscular junction .

- Spinal Cord Injuries (SCI) : The compound has shown promise in improving axonal conduction and synaptic transmission in SCI models, potentially aiding recovery .

- Myasthenia Gravis and Lambert-Eaton Syndrome : 4-AP enhances acetylcholine release from nerve endings, offering a mechanism to counteract the effects of these autoimmune disorders .

Reversal of Neuromuscular Blockade

4-AP has been proposed as a reversal agent for neuromuscular blockade induced by anesthesia. It facilitates calcium conductance by blocking potassium channels, thereby promoting muscle contraction .

Treatment of Calcium Channel Blocker Toxicity

Research indicates that 4-AP can improve hemodynamic outcomes in cases of calcium channel blocker poisoning by enhancing calcium influx through voltage-gated calcium channels . This application is particularly relevant in emergency medicine.

Neuropharmacological Research

4-AP is frequently used as an experimental agent to induce seizures in animal models, allowing researchers to study seizure mechanisms and potential treatments . Its ability to block potassium channels makes it an important tool for understanding synaptic transmission dynamics.

Calcium Homeostasis Studies

Studies have shown that 4-AP sequesters intracellular calcium, affecting neurotransmitter release and cellular signaling pathways . This property is critical for investigating calcium dynamics in excitable cells.

Structure-Activity Relationship Studies

Research into derivatives of 4-AP has yielded compounds with varying potencies as potassium channel blockers. These studies are essential for developing new therapeutic agents targeting specific ion channels .

Efficacy in Multiple Sclerosis

A clinical study demonstrated that patients with MS experienced significant improvements in walking speed and overall function when treated with 4-AP. The drug's ability to enhance nerve conduction velocity was highlighted as a key factor in its effectiveness .

Treatment of Botulism

In a case series involving botulism patients, 4-AP was administered to counteract neuromuscular paralysis effectively. Patients showed marked improvement in muscle strength following treatment .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Treatment for MS, SCI, Myasthenia Gravis, and Lambert-Eaton Syndrome |

| Reversal of Neuromuscular Blockade | Potential use as a reversal agent for anesthesia-induced paralysis |

| Calcium Channel Blocker Toxicity | Improvement of hemodynamic outcomes in cases of poisoning |

| Experimental Neuropharmacology | Induction of seizures for research purposes |

| Calcium Homeostasis Research | Study of intracellular calcium dynamics and neurotransmitter release |

作用机制

呋喃-2(5H)-酮的作用机制涉及它与各种分子靶标和途径的相互作用。例如,在生物系统中,它可以作为酶抑制剂或调节剂,影响代谢途径和细胞过程。 具体的分子靶标和途径取决于特定的衍生物及其预期应用 。

相似化合物的比较

呋喃-2(5H)-酮可以与其他类似化合物进行比较,例如:

γ-丁内酯: 两种化合物都是内酯,但γ-丁内酯更常用于有机合成中的溶剂和试剂.

5-羟基-2(5H)-呋喃酮: 该化合物是呋喃-2(5H)-酮的羟基化衍生物,作为各种化学反应中的中间体.

呋喃-2(5H)-酮以其多功能性和在不同领域的广泛应用而脱颖而出,使其成为研究和工业中宝贵的化合物。

生物活性

4-Aminopyridine hydrochloride (4-AP) is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a potassium channel blocker. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₅H₆N₂

- Molecular Weight: 94.12 g/mol

- CAS Number: 504-24-5

- Appearance: White solid

- Solubility: Soluble in water and DMSO

4-AP functions primarily as a non-selective blocker of voltage-gated potassium channels (Kv channels), which plays a crucial role in modulating neuronal excitability and neurotransmission .

4-AP enhances synaptic transmission by blocking potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurodegenerative diseases such as multiple sclerosis (MS) and spinal cord injury, where it has been shown to improve motor function .

Inhibition of Cytochrome P450 Enzymes

A study evaluating the effects of 4-AP on cytochrome P450 (CYP) enzymes revealed that while it did not significantly inhibit most CYP enzymes, it showed a minor inhibitory effect on CYP2E1 at higher concentrations (IC₅₀ = 125 μM). This suggests that 4-AP is unlikely to cause significant drug-drug interactions through CYP450 pathways, which is crucial for patients on multiple medications .

Neuroprotective Effects

Research indicates that 4-AP has neuroprotective properties. For instance, it has been used in animal models of MS to ameliorate mobility issues without altering the disease course significantly. In these studies, 4-AP administration led to improved motor function, highlighting its potential therapeutic applications .

Case Studies

- Multiple Sclerosis Treatment:

-

Alzheimer's Disease:

- New derivatives of 4-AP have been synthesized to reduce toxicity while maintaining efficacy against β-secretase, an enzyme involved in Alzheimer's pathology. These derivatives exhibited significantly lower toxicity compared to standard 4-AP while retaining biological activity against tumor cell lines .

Table: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Göbel et al. (2013) | MS | Improved mobility but no change in disease course |

| Caggiano et al. (2013) | CYP450 Interaction | Minimal inhibition of CYP2E1; low risk for drug interactions |

| Recent Peptide Derivatives Study | Alzheimer’s Disease | New compounds showed reduced toxicity with maintained efficacy |

属性

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。